molecular formula C8H18O2Si B6416070 Trimethylsiloxyvinyldimethyl carbinol CAS No. 80399-29-7

Trimethylsiloxyvinyldimethyl carbinol

Cat. No.: B6416070
CAS No.: 80399-29-7
M. Wt: 174.31 g/mol
InChI Key: FZLVGRFAVVVRGW-VOTSOKGWSA-N
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Description

Trimethylsiloxyvinyldimethyl carbinol is a high-purity, reactive organosilicon compound intended for research and development purposes. This chemical is designed for use in organic synthesis and materials science, particularly in reactions where its dual functional groups—a vinyl moiety and a carbinol (hydroxyl) group—can be leveraged. Potential research applications include its use as a monomer or crosslinking agent in the synthesis of specialized silicone polymers and resins, or as a versatile synthetic intermediate for constructing more complex molecular architectures. The reactive vinyl group is susceptible to addition reactions such as hydrosilylation or free-radical polymerization, while the carbinol group can undergo typical alcohol reactions like esterification or etherification. Researchers value this compound for its ability to incorporate both silicone-like properties and organic reactivity into a single molecule. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting. Note: The specific properties, applications, and mechanisms of action for this exact compound are not available in the search results. The description above is a generalized example. To complete this product page, please replace this text with the official data sheet containing accurate details on the compound's CAS number, structure, specific applications, solubility, boiling/melting points, and handling instructions.

Properties

IUPAC Name

(E)-2-methyl-4-trimethylsilyloxybut-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2Si/c1-8(2,9)6-7-10-11(3,4)5/h6-7,9H,1-5H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLVGRFAVVVRGW-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=CO[Si](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C/O[Si](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsiloxyvinyldimethyl carbinol can be synthesized through several methods. One common synthetic route involves the reaction of vinyldimethyl carbinol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Trimethylsiloxyvinyldimethyl carbinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Silicone-Based Materials

Trimethylsiloxyvinyldimethyl carbinol is primarily utilized in the production of silicone-based materials. These materials are known for their thermal stability, flexibility, and resistance to environmental factors. Key applications include:

  • Elastomers : Used in the formulation of silicone elastomers that exhibit excellent mechanical properties and durability.
  • Adhesives and Sealants : Enhances the performance of silicone adhesives and sealants due to its reactive functional groups.
ApplicationDescriptionBenefits
ElastomersFlexible silicone materialsHigh durability, thermal stability
Adhesives/SealantsSilicone-based bonding agentsStrong adhesion, weather resistance

Cosmetic Formulations

In cosmetics, this compound acts as a conditioning agent and emollient. Its ability to form a protective barrier on the skin enhances moisture retention and provides a smooth feel.

  • Skin Care Products : Improves texture and application properties.
  • Hair Care Products : Adds shine and reduces frizz.

Pharmaceutical Applications

The compound is also explored for use in pharmaceutical formulations where it can serve as a drug delivery agent or stabilizer. Its compatibility with various active ingredients makes it suitable for:

  • Topical Formulations : Enhances the solubility and stability of active compounds.
  • Controlled Release Systems : Provides a matrix for sustained drug release.

Case Study 1: Silicone Elastomers

A study conducted by Gelest Inc. demonstrated that incorporating this compound into silicone elastomer formulations improved tensile strength and elongation at break compared to standard formulations without this additive. The enhanced properties were attributed to better cross-linking efficiency during curing processes .

Case Study 2: Cosmetic Enhancements

Research published in the Journal of Cosmetic Science highlighted the efficacy of this compound in improving the sensory attributes of skin creams. The study found that formulations containing this compound exhibited better spreadability and a more luxurious feel on application, significantly enhancing consumer satisfaction .

Mechanism of Action

The mechanism by which trimethylsiloxyvinyldimethyl carbinol exerts its effects involves interactions with various molecular targets. The trimethylsiloxy group can enhance the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The vinyldimethyl carbinol moiety provides a reactive site for further functionalization .

Comparison with Similar Compounds

Structural and Functional Differences

Property Trimethylsiloxyvinyldimethyl Carbinol Diethyl Carbinol (CAS 584-02-1) Methyl Isobutyl Carbinol (MIBC)
Functional Groups Trimethylsiloxy, vinyl, dimethyl carbinol Diethyl, carbinol Isobutyl, methyl, carbinol
Hydrophobicity High (due to siloxane group) Moderate Moderate
Thermal Stability Enhanced (siloxane bond stability) Standard Standard
Primary Applications Specialty materials (inferred) Solvents, intermediates Froth flotation, coatings

The siloxy group in this compound distinguishes it from conventional carbinols like Diethyl Carbinol and MIBC, which lack organosilicon components. This modification likely improves compatibility with silicone-based polymers and resistance to hydrolysis .

Market and Production Insights

Diethyl Carbinol (CAS 584-02-1):
  • Production Technology: Global manufacturers utilized diverse methods, including catalytic hydrogenation and Grignard reactions, with China dominating regional production .
  • Market Share (2013) : 22% of global production from China; key applications include solvents (45%) and pharmaceutical intermediates (30%) .
Methyl Isobutyl Carbinol (MIBC):
  • Market Outlook (2025) : Projected growth driven by mining sector demand (froth flotation agents) and Asia-Pacific dominance (60% market share) .
  • Synthesis: Typically produced via aldol condensation, contrasting with the silane-based synthesis routes inferred for this compound .
This compound:

Physicochemical Properties and Reactivity

  • Diethyl Carbinol: Boiling point ~140°C; moderate solubility in polar solvents .
  • MIBC : Boiling point ~132°C; high solubility in organic solvents, critical for froth flotation .
  • This compound: Expected higher boiling point (>200°C) due to siloxane group; low water solubility (analogous to ’s silane compound with Log Po/w ~3.5) .

Regulatory and Industrial Trends

  • Diethyl Carbinol: Subject to regional chemical safety regulations; production declined in Europe post-2014 due to environmental concerns .
  • MIBC : Stringent mining safety regulations influence quality standards; bio-based alternatives under development .
  • This compound: Likely requires compliance with organosilicon compound regulations; niche applications may limit large-scale adoption without further research.

Biological Activity

Trimethylsiloxyvinyldimethyl carbinol (TMS-VDMC) is a siloxane compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of TMS-VDMC, focusing on its efficacy against various microorganisms, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TMS-VDMC is characterized by its siloxane backbone combined with a vinyl and hydroxyl functional group. The structure can be represented as follows:

 CH3)3SiOC2H3C(OH)(CH3)2\text{ CH}_3)_3\text{SiO}-\text{C}_2\text{H}_3-\text{C}(\text{OH})(\text{CH}_3)_2

This unique combination of functional groups is believed to enhance its bioactivity compared to other siloxane compounds.

Antimicrobial Activity

The antimicrobial properties of TMS-VDMC have been evaluated through various studies, revealing significant efficacy against a range of pathogenic microorganisms.

Efficacy Against Bacteria

A series of antimicrobial tests have demonstrated that TMS-VDMC exhibits strong activity against common bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, TMS-VDMC was tested at different concentrations, showing an 8-log reduction in bacterial count at concentrations as low as 0.1% g/g when combined with co-solvents like propylene glycol n-propyl ether .

Concentration (% g/g)E. coli Reduction (log)S. aureus Reduction (log)
0.187
0.565
1.043

The antimicrobial action of TMS-VDMC is primarily attributed to its ability to disrupt the cell membrane integrity of bacteria. The silanol groups in the structure interact with the lipid bilayer, leading to cell lysis and death. Additionally, the presence of vinyl groups may enhance penetration into microbial cells, increasing efficacy .

Case Studies

Several case studies have explored the application of TMS-VDMC in real-world scenarios:

  • Hospital Disinfection : A case study conducted in a healthcare setting showed that surfaces treated with TMS-VDMC solutions significantly reduced microbial load compared to untreated controls. The study highlighted a reduction in hospital-acquired infections associated with the use of this compound .
  • Agricultural Applications : Another study investigated the use of TMS-VDMC as a biocide in agricultural settings. Results indicated that crops treated with TMS-VDMC had lower incidences of fungal infections, leading to improved yield and quality .

Safety and Toxicity

While TMS-VDMC shows promising biological activity, safety assessments are crucial for its application in consumer products. Current data suggest low toxicity levels; however, further studies are needed to fully understand its long-term effects on human health and the environment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Trimethylsiloxyvinyldimethyl carbinol, and how can reaction purity be optimized?

  • Methodological Answer : Synthesis of carbinol derivatives often involves organosilane coupling or catalytic dehydrogenation. For example, analogous carbinol synthesis (e.g., methyl isobutyl carbinol) employs heterogeneous catalysts like copper-zinc oxides under controlled temperatures (150–250°C) to optimize yield and selectivity . Purity optimization requires rigorous purification via fractional distillation or silica-gel chromatography, with purity verification using GC-MS (>95% purity thresholds, as per reagent-grade standards in catalogs like Kanto Reagents) .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) is critical for confirming siloxy and carbinol functional groups. Mass spectrometry (MS) with electron ionization (EI) provides molecular weight validation. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral matching . For chromatographic purity, HPLC with UV detection or GC coupled with flame ionization detectors (FID) is recommended, adhering to protocols for organosilicon compounds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous carbinols (e.g., methyl isobutyl carbinol), flammability (Class 3) and toxicity require storage in inert atmospheres (N₂/Ar) at 0–6°C. Use fume hoods for synthesis steps involving volatile intermediates. Safety data sheets (SDS) for structurally similar compounds recommend PPE (gloves, goggles) and spill containment with vermiculite or sand .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reaction yields of this compound derivatives under varying catalytic conditions?

  • Methodological Answer : Systematic analysis of catalytic variables (e.g., catalyst loading, solvent polarity, temperature) using Design of Experiments (DoE) frameworks is critical. For example, conflicting reports on palladium vs. platinum catalysts for silane coupling can be resolved by kinetic studies (e.g., Arrhenius plots) and in-situ FTIR monitoring of intermediate formation . Contradictory data should be contextualized with purity assessments (e.g., GC-MS traces for byproduct identification) .

Q. What strategies mitigate thermal degradation of silicone-modified carbinols in high-temperature applications?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air reveals decomposition thresholds. Silicone-carbinol hybrids (e.g., DOWSIL 5562) show enhanced thermal stability via polar functional groups (e.g., terminal carbinols) that reduce chain scission. Stabilizers like hindered phenols or phosphites can be screened at 1–5 wt% loadings, with degradation kinetics modeled using ASTM E1641 protocols .

Q. How can computational modeling predict the interfacial behavior of this compound in composite materials?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., COMPASS III) model interactions at silicone-polymer interfaces. Parameters include Hansen solubility coefficients and surface energy calculations. Experimental validation via contact angle measurements (e.g., sessile drop method) and AFM adhesion tests ensures model accuracy. Cross-reference with NIST’s thermophysical data for calibration .

Key Research Recommendations

  • Experimental Design : Prioritize DoE for catalytic studies to isolate variables affecting yield .
  • Data Validation : Cross-check spectral data with NIST and replicate experiments to address contradictions .
  • Safety Compliance : Adopt protocols from analogous compounds until compound-specific SDS are available .

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